methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate
Description
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C6H6F2O3. This compound is known for its versatile properties, making it valuable for studying organic reactions and developing new compounds. It is used in scientific research due to its unique structure and reactivity.
Properties
IUPAC Name |
methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O3/c1-11-4(10)5(3-9)2-6(5,7)8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDZERXKIVKAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Difluorocarbene Generation from Halodifluoroacetate Salts
The most widely employed method for synthesizing methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate involves the decomposition of sodium halodifluoroacetates (XCFCOONa, where X = Cl or Br) to generate difluorocarbene (:CF), which reacts with cyclopropane precursors. Sodium bromodifluoroacetate (BrCFCOONa) is preferred over its chloro analog due to its stability and higher reactivity.
Procedure :
-
BrCFCOONa is heated in high-boiling solvents like diglyme or triglyme at 150–190°C.
-
The in situ-generated :CF reacts with methyl 1-formylcyclopropane-1-carboxylate to form the difluorinated product.
-
Yields exceeding 90% are achievable with electron-rich alkenes, while electron-deficient substrates require harsher conditions.
Optimization Insights :
-
Temperature : Reactions with BrCFCOONa proceed efficiently at 150°C, whereas ClCFCOONa requires 190°C.
-
Solvent : Polar aprotic solvents like diglyme enhance carbene stability and reaction homogeneity.
-
Catalysts : Tetraarylarsonium salts improve phase-transfer efficiency in biphasic systems.
Table 1. Comparison of Halodifluoroacetate Reagents
| Reagent | Temperature (°C) | Yield (%) | Stability |
|---|---|---|---|
| ClCFCOONa | 190 | 60–75 | Hygroscopic |
| BrCFCOONa | 150 | 85–99 | Room-temperature stable |
Methyl 2,2-Difluoro-2-(Fluorosulfonyl)Acetate (MDFA) as a Carbene Source
MDFA (methyl 2,2-difluoro-2-(fluorosulfonyl)acetate) has emerged as an efficient difluorocarbene precursor under mild conditions. The reaction avoids the need for high temperatures and enables rapid cyclopropanation.
Procedure :
-
MDFA is treated with a fluoride trap (e.g., hexamethyldisiloxane) in minimal solvent.
-
The released :CF reacts with the cyclopropane precursor at 40–60°C.
-
Yields of 82–90% are reported for α-methylstyrene derivatives.
Advantages :
-
Lower energy requirements compared to halodifluoroacetates.
-
Compatibility with sensitive substrates, including silyl ethers.
Non-Carbene Methods: Functional Group Transformations
Ring-Opening Fluorination of Cyclopropenes
An alternative approach involves the fluorination of pre-formed cyclopropene derivatives. For example, methyl 1-formylcyclopropane-1-carboxylate can undergo electrophilic fluorination using Selectfluor® or similar reagents.
Procedure :
-
Cyclopropene substrates are treated with Selectfluor® in acetonitrile at 80°C.
-
The reaction proceeds via a two-electron mechanism, introducing fluorine atoms at the 2-position.
-
Yields range from 50–70%, with diastereoselectivity influenced by steric effects.
Limitations :
-
Lower yields compared to carbene-based methods.
-
Requires pre-functionalized cyclopropene precursors.
Advanced Catalytic Systems
Iron-Catalyzed Dicarbofunctionalization
Recent advances employ iron catalysts to facilitate simultaneous cyclopropanation and functionalization. This one-pot method streamlines synthesis but remains under development.
Procedure :
-
Fe(acac) catalyzes the reaction between diazo compounds and alkenes.
-
The process introduces both the difluoromethyl and formyl groups in a single step.
-
Preliminary yields are moderate (40–60%), with ongoing optimization.
Table 2. Catalytic Methods Comparison
| Method | Catalyst | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Halodifluoroacetate | None | 85–99 | 150–190 |
| MDFA | HMDSO | 82–90 | 40–60 |
| Iron Catalysis | Fe(acac) | 40–60 | 80 |
Challenges and Practical Considerations
Chemical Reactions Analysis
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition: Addition reactions can occur at the formyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate features a cyclopropane structure with two fluorine atoms and a formyl group attached. Its molecular formula is , and it has a molecular weight of approximately 194.13 g/mol. The presence of fluorine atoms enhances its reactivity and biological activity, making it a valuable compound in various applications.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be employed in the formation of complex fluorinated organic compounds through various chemical reactions such as:
- Nucleophilic Substitution : The fluorine atoms can be replaced with other nucleophiles, allowing for the synthesis of diverse derivatives.
- Reduction Reactions : The compound can be reduced to form alcohols or other functional groups, expanding its utility in synthetic pathways.
Medicinal Chemistry
The unique structural features of this compound make it an attractive candidate for drug design and development:
- Potential Drug Candidates : Research indicates that compounds with difluoromethyl groups exhibit enhanced biological activity. Preliminary studies suggest potential applications in anti-inflammatory and anticancer therapies.
Table 1: Summary of Biological Activity Studies
| Study Type | Findings | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | [Source Needed] |
| Anticancer | Cytotoxic effects on cancer cell lines | [Source Needed] |
| Pharmacokinetics | Altered ADME properties due to fluorination | [Source Needed] |
Material Science
In materials science, this compound is explored for its potential use in developing specialty chemicals and polymers with unique properties:
- Fluorinated Polymers : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of this compound by assessing its effect on COX enzyme activity. The results indicated a significant reduction in prostaglandin synthesis, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Applications
Another research project focused on the cytotoxic effects of this compound against various cancer cell lines. The findings revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate can be compared with other similar compounds, such as:
- Methyl 2,2-difluorocyclopropane-1-carboxylate
- Methyl 1-formylcyclopropane-1-carboxylate
- 2,2-Difluoro-1-methylcyclopropanol
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to the presence of both the difluoro and formyl groups, which contribute to its distinct chemical properties and reactivity .
Biological Activity
Methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound (CHFO) features a cyclopropane ring with two fluorine atoms and a carboxylate group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cell proliferation in cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
- Enzyme Inhibition : It has been observed that related compounds can act as inhibitors for enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial for nucleotide synthesis in rapidly dividing cells .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity Type | Related Compounds | IC50 Values (µM) | Effect |
|---|---|---|---|
| Anticancer | 5,8-Dideazafolate analogs | 0.5 - 1.5 | Cytotoxicity towards leukemia cells |
| Enzyme Inhibition | 2-desamino-10-thia-5,8-dideazafolic acid | 0.3 - 0.8 | Inhibition of DHFR |
| Antimicrobial | Similar cyclopropane derivatives | 0.1 - 0.4 | Bactericidal effects on Gram-positive bacteria |
Case Studies
Case Study 1: Anticancer Properties
In a study examining the effects of this compound on L1210 leukemia cells, researchers found that the compound exhibited significant cytotoxicity compared to control groups. The mechanism was linked to the inhibition of key metabolic pathways necessary for DNA synthesis, resulting in increased apoptosis rates .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of dihydrofolate reductase by this compound analogs. The study demonstrated that these compounds could effectively reduce enzyme activity at low concentrations, suggesting their potential as therapeutic agents in cancer treatment by disrupting nucleotide synthesis .
Q & A
Q. What are the critical steps for synthesizing methyl 2,2-difluoro-1-formylcyclopropane-1-carboxylate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing strategies. For fluorinated cyclopropanes, dihalocarbene intermediates (e.g., generated from CHCl₃/KF) may be employed, followed by formylation and esterification. Purification requires column chromatography (silica gel, ethyl acetate/hexane) and verification via NMR (¹H/¹³C, ¹⁹F) and mass spectrometry. Purity (>95%) can be confirmed using HPLC with a C18 column and acetonitrile/water mobile phase .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar). Avoid moisture due to ester hydrolysis risks. Use PPE (gloves, goggles) and work in a fume hood. Waste must be segregated and disposed via certified chemical waste programs to prevent environmental contamination, as advised for structurally similar cyclopropane derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- ¹⁹F NMR : Identifies difluoro substituents (δ –110 to –120 ppm for CF₂ groups).
- ¹H/¹³C NMR : Confirms formyl (δ ~9-10 ppm for aldehyde proton) and ester (δ ~3.7 ppm for methyl ester) functionalities.
- HRMS : Validates molecular weight (e.g., calculated for C₇H₆F₂O₃: 188.03 g/mol).
Cross-validate with IR spectroscopy (C=O stretch ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, the formyl group’s electron-withdrawing effect may polarize the cyclopropane ring, favoring [3+2] cycloadditions with electron-rich dienophiles. PubChem’s computational tools (e.g., optimized 3D conformers) can supplement experimental data .
Q. What experimental conditions optimize the stability of this compound during kinetic studies?
- Methodological Answer : Conduct stability assays under varying pH (4–9), temperature (25–60°C), and solvent polarity (DMSO vs. THF). Monitor degradation via HPLC at intervals (0, 24, 48 hrs). For example, acidic conditions (pH < 4) may hydrolyze the ester group, while basic conditions (pH > 8) could cleave the cyclopropane ring. Use Arrhenius plots to derive activation energy (Eₐ) for decomposition pathways .
Q. How can contradictory NMR data for cyclopropane derivatives be resolved?
- Methodological Answer : Contradictions in coupling constants (e.g., Jₐₐ vs. Jₐᵦ for cyclopropane protons) often arise from stereoelectronic effects or impurities. Use 2D NMR (COSY, NOESY) to assign stereochemistry. Compare experimental data with computed chemical shifts (GIAO method) for diastereomers. For fluorinated analogs, ¹⁹F-¹H coupling constants clarify substituent orientation .
Q. What strategies mitigate side reactions during functionalization of the formyl group?
- Methodological Answer : Protect the formyl group as an acetal (e.g., ethylene glycol, TsOH catalyst) before further reactions. For nucleophilic additions (e.g., Grignard reagents), use low temperatures (–78°C) to minimize cyclopropane ring opening. Post-functionalization, deprotection with aqueous HCl (pH 2) regenerates the aldehyde without ester hydrolysis .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for fluorinated cyclopropane derivatives?
- Methodological Answer : Variability often stems from trace moisture or oxygen. Replicate reactions under strict anhydrous conditions (Schlenk line) and compare yields. Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis. Publish full experimental details (e.g., syringe techniques, solvent degassing) to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
